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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent cell linker dye, PKH67, for

in vivo cell tracking applications. It covers the dye's core properties, experimental protocols,

and data presentation to assist researchers in designing and executing robust in vivo studies.

Core Principles of PKH67 Labeling
PKH67 is a green fluorescent, lipophilic dye designed for stable, long-term labeling of cell

membranes.[1][2][3] Its mechanism relies on the insertion of its long aliphatic tails into the lipid

bilayer of the cell membrane, a process that is rapid and stable.[1][3][4] This stable

incorporation allows for the tracking of labeled cells over extended periods with minimal dye

transfer between cells.[5]

The fluorescence of PKH67 is independent of pH within physiological ranges and its intensity is

typically not affected by the pattern of dye localization on the cell membrane, which can vary

from uniform to punctate depending on the cell type.[3]
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The in vivo persistence of PKH67 is a critical parameter for experimental design. The following

table summarizes the key quantitative properties of the dye.

Parameter Value Source(s)

In Vivo Half-Life 10-12 days [1][5][6]

Excitation Maximum 490 nm [2][6][7]

Emission Maximum 502 nm [2][6]

Recommended for
Short-to-medium term in vivo

studies
[3][5][6]

Experimental Protocols
Obtaining bright, uniform, and reproducible cell labeling is crucial for successful in vivo cell

tracking. The following is a generalized protocol based on manufacturer recommendations and

published studies. Optimization for specific cell types and experimental conditions is highly

recommended.

General Cell Membrane Labeling Protocol
This protocol is designed for labeling a single cell suspension. While adherent cells can be

labeled, detachment and labeling in suspension generally yield more homogenous staining.[3]

Materials:

PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

Cells of interest in a single-cell suspension

Serum-free medium or buffer

Complete culture medium containing serum (e.g., FBS) or 1% BSA

Conical bottom polypropylene tubes

Centrifuge
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Procedure:

Cell Preparation:

Start with a single-cell suspension of 2 x 10⁷ cells in a conical polypropylene tube.

Wash the cells once with serum-free medium to remove any residual serum proteins that

can interfere with labeling.[1]

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[1]

Carefully aspirate the supernatant. Do not add the ethanolic PKH67 dye directly to the cell

pellet as this will result in heterogeneous staining and reduced cell viability.[3]

Preparation of Staining Solutions (Immediately prior to use):

Prepare a 2X cell suspension by resuspending the cell pellet in 1 mL of Diluent C. This

results in a concentration of 2 x 10⁷ cells/mL.

Prepare a 2X dye solution by adding the appropriate volume of PKH67 ethanolic dye

solution to 1 mL of Diluent C to achieve a final concentration of 4 µM (this is a common

starting concentration, but should be optimized). For example, to achieve a 4 µM 2X dye

solution, add 4 µL of a 1 mM stock solution to 1 mL of Diluent C. Mix thoroughly.

Cell Labeling:

Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution.

Immediately mix the cell and dye suspension by pipetting up and down for 2-5 minutes.

This will result in a final staining volume of 2 mL with a cell concentration of 1 x 10⁷

cells/mL and a PKH67 concentration of 2 µM.

Stopping the Staining Reaction:

Add an equal volume (2 mL) of serum or 1% BSA to the staining mixture and incubate for

1 minute to stop the labeling process by binding excess dye.[3]

Washing:
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Wash the labeled cells three to four times with complete culture medium to remove any

unbound dye. Centrifuge at 400 x g for 10 minutes for each wash.

Final Resuspension:

Resuspend the final cell pellet in an appropriate volume of medium for your in vivo

experiment.

Exosome Labeling Protocol
PKH67 can also be utilized to label exosomes and other extracellular vesicles for in vitro and in

vivo tracking.[5][8][7]

Materials:

Isolated exosome pellet

PKH67 Dye

Diluent C

10% Bovine Serum Albumin (BSA) in PBS

0.971 M Sucrose solution

Ultracentrifuge

Procedure:

Exosome Preparation:

Combine isolated exosome pellets into a single tube and bring the volume to 1 mL with

Diluent C.[7]

Dye Preparation:

In a separate tube, add 6 µL of PKH67 dye to 1 mL of Diluent C.[7]

Labeling:
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Add the exosome suspension to the dye solution and mix continuously by gentle pipetting

for 30 seconds.[7]

Let the mixture stand at room temperature for 5 minutes.[7]

Quenching:

Quench the reaction by adding 2 mL of 10% BSA in PBS.[7]

Bring the total volume up to 8.5 mL with serum-free media.[7]

Purification:

Carefully pipette 1.5 mL of the 0.971 M sucrose solution to the bottom of the tube to create

a sucrose cushion.[7]

Centrifuge at 190,000 x g for 2 hours at 2-8°C. The labeled exosomes will pellet, while the

majority of the unbound dye remains in the supernatant.[7]

Carefully remove the supernatant and resuspend the exosome pellet in an appropriate

buffer for your experiment.

Visualizations
Experimental Workflow for In Vivo Cell Tracking
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Cell Preparation

Staining Procedure

Post-Staining

In Vivo Analysis

1. Harvest and wash cells in serum-free medium

2. Resuspend cell pellet in Diluent C (2X concentration)

4. Rapidly mix 2X cells and 2X dye solutions

3. Prepare 2X PKH67 dye solution in Diluent C

5. Incubate for 2-5 minutes at room temperature

6. Stop reaction with serum or BSA

7. Wash cells multiple times with complete medium

8. Resuspend labeled cells for in vivo injection

9. Inject labeled cells into the animal model

10. Track cell localization and persistence over time via imaging

Click to download full resolution via product page

Caption: General workflow for labeling cells with PKH67 for in vivo tracking.
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Logical Relationship of PKH Dyes for In Vivo Studies

In Vivo Cell Tracking Study Duration

Short-to-Medium Term (days to ~2 months) Long Term (> 2 months)

PKH67 (Green)

Recommended Choice
(Half-life: 10-12 days)

PKH26 (Red)

Recommended Choice
(Half-life: >100 days)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [PKH67 for In Vivo Cell Tracking: A Technical Guide].
BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15556986/docs#pkh67-for-in-vivo-cell-tracking-a-technical-guide
https://www.benchchem.com/product/b15556986/docs#pkh67-for-in-vivo-cell-tracking-a-technical-guide
https://www.benchchem.com/product/b15556986/docs#pkh67-for-in-vivo-cell-tracking-a-technical-guide
https://www.benchchem.com/product/b15556986/docs#pkh67-for-in-vivo-cell-tracking-a-technical-guide
https://www.benchchem.com/product/b15556986?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

